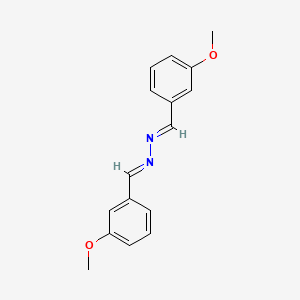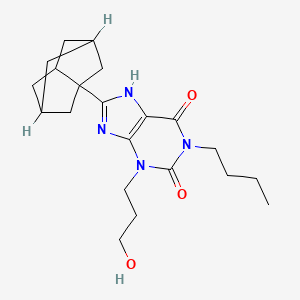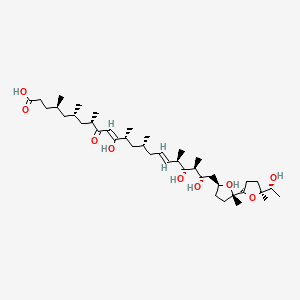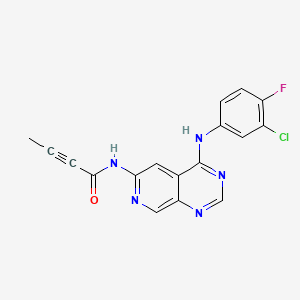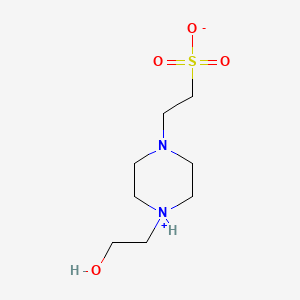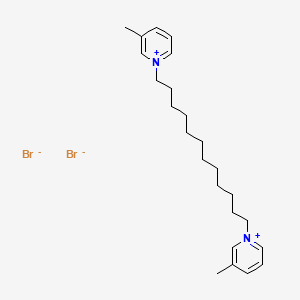![molecular formula C14H11BrO3 B1663760 2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)
2-[(2-bromophenyl)methoxy]benzoic Acid
Overview
Description
ML-097, also known as CID-2160985, is a chemical compound that functions as a pan activator of Ras-related GTPases. These GTPases include Rac1, cell division cycle 42, Ras, and Rab7. The Ras superfamily of GTPases plays a crucial role in regulating various cellular processes, such as membrane trafficking and cell proliferation .
Mechanism of Action
Target of Action
It is classified as a bronsted acid , which means it can donate a proton (H+) to an acceptor or a base. This property might play a role in its interaction with biological targets.
Mode of Action
As a Bronsted acid , it can participate in acid-base reactions, donating a proton to a base. This could potentially lead to changes in the target molecule’s structure and function.
Biochemical Pathways
As a bronsted acid , it could potentially be involved in various biochemical reactions where proton transfer is required.
Pharmacokinetics
Its physical properties such as melting point, boiling point, and density are provided . These properties can influence its pharmacokinetic behavior, including its solubility, absorption, distribution, and elimination from the body.
Result of Action
As a Bronsted acid , it could potentially influence the pH of its environment, which could have various effects on molecular and cellular processes.
Action Environment
Its storage conditions are mentioned to be sealed in dry, room temperature , suggesting that moisture and temperature could potentially affect its stability.
It’s important to note that this compound can serve as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical production processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML-097 involves the reaction of 2-bromophenylmethanol with 2-hydroxybenzoic acid under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of ML-097 .
Industrial Production Methods
Industrial production of ML-097 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
ML-097 undergoes various chemical reactions, including:
Oxidation: ML-097 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to yield reduced forms.
Substitution: ML-097 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ML-097 may yield oxidized derivatives, while reduction can produce reduced analogs .
Scientific Research Applications
ML-097 has a wide range of scientific research applications, including:
Chemistry: Used as a probe compound to study the activation of Ras-related GTPases.
Biology: Employed in cellular studies to investigate the role of GTPases in cell signaling and proliferation.
Medicine: Potential therapeutic applications in targeting diseases associated with aberrant GTPase activity.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
CID-2160985: Another pan activator of Ras-related GTPases with similar properties.
ML-099: A related compound that also activates Ras-related GTPases but with different EC50 values
Uniqueness
ML-097 is unique due to its broad activation profile across multiple Ras-related GTPases. This broad-spectrum activity makes it a valuable tool in studying the role of GTPases in various cellular processes and diseases .
Properties
IUPAC Name |
2-[(2-bromophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKPTAZUPMKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


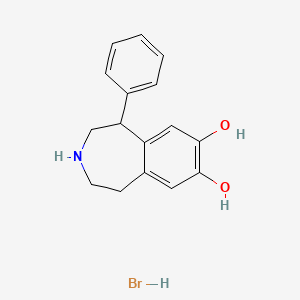
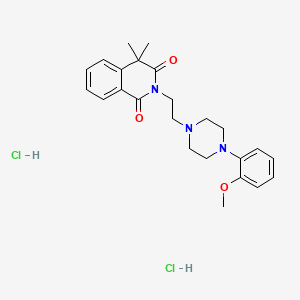
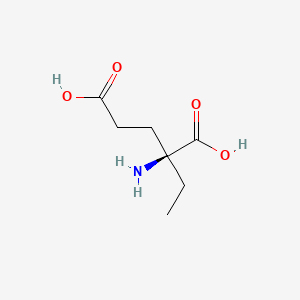
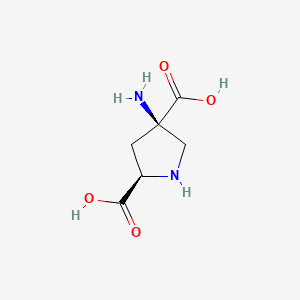
![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)
